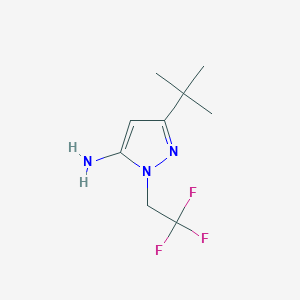

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDPQKCPIAKINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of the novel heterocyclic compound, 3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine. As a substituted 5-aminopyrazole, this molecule holds significant interest for applications in medicinal chemistry and drug discovery due to the unique combination of a bulky, electron-donating tert-butyl group and a strongly electron-withdrawing 2,2,2-trifluoroethyl substituent.[1][2] This guide will delve into the theoretical underpinnings of its basicity, predicted electronic properties, and potential synthetic routes. Furthermore, detailed experimental and computational protocols for the precise determination of its acid dissociation constant (pKa) are provided, offering a robust framework for its characterization and utilization in research and development.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide array of pharmacological and biological activities.[2][3] The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[4] The basicity of the pyrazole ring system is a critical parameter that governs its pharmacokinetic and pharmacodynamic properties, influencing factors such as solubility, membrane permeability, and interactions with biological targets.

The subject of this guide, this compound, presents a fascinating case study in substituent effects on the basicity of the pyrazole core. The interplay between the electron-donating tert-butyl group and the electron-withdrawing trifluoroethyl group, coupled with the inherent basicity of the 5-amino substituent, creates a molecule with unique electronic characteristics. A thorough understanding of these properties is paramount for its rational application in drug design and development.

Theoretical Framework: Predicting Basicity

The basicity of a nitrogen-containing heterocycle is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom(s) for protonation. In the case of pyrazole, the lone pair on the N2 nitrogen is available for protonation, while the lone pair on N1 is involved in the aromatic sextet. The pKa of the conjugate acid of unsubstituted pyrazole is approximately 2.5, indicating it is a weak base.[5]

The overall basicity of this compound is a composite of the contributions from the pyrazole ring nitrogens and the exocyclic amino group. The primary contributor to the basicity of this molecule is expected to be the 5-amino group, which is significantly more basic than the pyrazole ring itself.

The Influence of Substituents

The electronic nature of the substituents on the pyrazole ring profoundly impacts its basicity. Generally, electron-donating groups (EDGs) increase basicity by enhancing the electron density on the nitrogen atoms, while electron-withdrawing groups (EWGs) decrease basicity by delocalizing or withdrawing electron density.[6]

-

3-tert-butyl group (Electron-Donating): The tert-butyl group at the C3 position is a bulky alkyl group that acts as an electron-donating group through an inductive effect (+I).[7] This donation of electron density is expected to increase the basicity of the pyrazole ring and the exocyclic amino group.[8]

-

1-(2,2,2-trifluoroethyl) group (Electron-Withdrawing): The 2,2,2-trifluoroethyl group at the N1 position is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. This effect will significantly decrease the electron density of the pyrazole ring system, thereby reducing the basicity of both the ring nitrogens and the 5-amino group.

-

5-amino group (Electron-Donating and Primary Basic Center): The amino group at the C5 position is a strong electron-donating group through resonance (+M effect) and is the most probable site of protonation. The lone pair of the amino nitrogen is readily available to accept a proton, making it the primary determinant of the molecule's overall basicity.

Predicted pKa and Sites of Protonation

Given the opposing electronic effects of the substituents, a qualitative prediction of the pKa can be made. The potent electron-withdrawing nature of the 2,2,2-trifluoroethyl group is likely to have a dominant effect, leading to a pKa value for the conjugate acid of the 5-amino group that is lower than that of a typical alkylamine but higher than that of the pyrazole ring itself.

Primary Site of Protonation: The exocyclic 5-amino group is the most likely site of protonation due to the higher localization and availability of its lone pair of electrons compared to the ring nitrogens.

Secondary Site of Protonation: Under strongly acidic conditions, protonation of the N2 nitrogen of the pyrazole ring might occur, but this would be a much less favorable process.

The following diagram illustrates the key electronic effects influencing the basicity of the molecule.

Caption: Proposed synthetic workflow for the target compound.

Experimental Determination of pKa

The precise determination of the pKa value is crucial for understanding the ionization behavior of the molecule. Several robust experimental techniques can be employed for this purpose.

Potentiometric Titration

This is a classic and widely used method for pKa determination.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using Gran plots or by fitting to a sigmoidal curve. [9]

UV-Vis Spectrophotometry

This method is applicable if the protonated and neutral forms of the molecule exhibit different UV-Vis absorption spectra. [9] Protocol:

-

Spectral Analysis: Record the UV-Vis spectra of the compound in highly acidic (fully protonated) and highly basic (fully neutral) solutions to identify the wavelengths of maximum absorbance difference.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

-

Measurement: Dissolve a constant concentration of the compound in each buffer and measure the absorbance at the predetermined wavelength.

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa. [9]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers a powerful tool for estimating pKa values. [10][11]

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the Gibbs free energy of the protonated and deprotonated species.

Workflow:

-

Structure Optimization: Optimize the 3D structures of both the neutral this compound and its conjugate acid (protonated at the 5-amino group) using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the thermal corrections to the Gibbs free energy.

-

Solvation Modeling: Incorporate the effects of the solvent (water) using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

-

pKa Calculation: The pKa can then be calculated using the following thermodynamic cycle:

Caption: Thermodynamic cycle for pKa calculation.

Quantitative Data Summary

While an experimentally determined pKa for this compound is not currently published, the following table provides a comparison with related compounds to contextualize its expected basicity.

| Compound | pKa of Conjugate Acid | Key Features |

| Pyrazole | ~2.5 [5] | Unsubstituted parent heterocycle. |

| Aniline | ~4.6 | Phenylamine, for comparison of an amino group on an aromatic system. |

| tert-Butylamine | ~10.7 | Aliphatic amine with an electron-donating group. |

| This compound | Estimated: 3.0 - 5.0 | Opposing electronic effects of substituents. |

Note: The estimated pKa is a rough approximation based on theoretical principles and requires experimental verification.

Conclusion

This compound is a molecule of significant interest due to its unique substitution pattern, which imparts a complex electronic character. The basicity of this compound is primarily dictated by the 5-amino group, modulated by the competing inductive effects of the 3-tert-butyl and 1-(2,2,2-trifluoroethyl) substituents. This guide has provided a theoretical framework for understanding these effects, a plausible synthetic strategy, and detailed protocols for the experimental and computational determination of its pKa. A precise understanding of the basic properties of this and related molecules is essential for the advancement of medicinal chemistry and the rational design of novel therapeutic agents.

References

- Heterocyclic Chemistry. (n.d.).

- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- This compound. (n.d.). Chem-Impex.

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (n.d.). RSC Publishing.

- 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. (2026).

- Simple Method for the Estim

- Simple Method for the Estimation of pKa of Amines. (2014).

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.

- Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. (n.d.).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.

- Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). (2025).

- Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central.

- Efficient direct 2,2,2-trifluoroethylation of indoles via C-H functionaliz

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.

- Theoretical Exploration of the Electronic Landscape of 1-Tert-butyl-1H-pyrazole: A Technical Guide. (2025). Benchchem.

- Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher.

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).

- pKa Data Compiled by R. Williams. (2022).

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. (n.d.).

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). PubMed Central.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI.

- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012).

- 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). BLDpharm.-pyrazol-5-amine. (n.d.). BLDpharm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. We will delve into its unique chemical structure, explore a plausible synthetic pathway based on established methodologies for related pyrazole derivatives, and discuss its anticipated physicochemical properties. Furthermore, this guide will examine the promising applications of this molecule, drawing on the known biological activities of the pyrazole scaffold and the influence of its specific substituents. The incorporation of the trifluoroethyl group is of particular interest, as it is known to enhance crucial properties such as lipophilicity and metabolic stability, thereby increasing the compound's potential for biological efficacy. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and crop science who are interested in the innovative applications of fluorinated heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1] Its structural versatility and ability to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry and materials science.[2] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3]

The subject of this guide, this compound, combines the robust pyrazole core with two key substituents that are expected to significantly influence its biological profile. The bulky tert-butyl group can provide steric hindrance, potentially leading to selective interactions with biological targets. Of particular note is the 1-(2,2,2-trifluoroethyl) substituent. The introduction of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical and biological properties. The trifluoroethyl group, in particular, is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[4] Furthermore, the high metabolic stability of the C-F bond can protect the molecule from rapid degradation in biological systems, prolonging its therapeutic effect.

This guide will provide a detailed exploration of the chemical nature and potential applications of this promising molecule, offering valuable insights for its further investigation and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central pyrazole ring. A tert-butyl group is attached at the 3-position, a 2,2,2-trifluoroethyl group at the 1-position nitrogen, and an amine group at the 5-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C9H14F3N3 | Provides the elemental composition. |

| Molecular Weight | 221.22 g/mol | Influences diffusion and transport properties. |

| CAS Number | 1803383-75-3 | Unique identifier for the chemical substance. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Affects solubility and permeability. |

| Hydrogen Bond Donors | 1 (from the amine group) | Contributes to interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens and fluorine atoms) | Influences solubility and binding affinity. |

| pKa (most basic) | ~4.5 - 5.5 (amine group) | Determines the ionization state at physiological pH. |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available reagents:

-

Formation of 2,2,2-Trifluoroethylhydrazine: This key intermediate can be synthesized from 2,2,2-trifluoroethanol through a variety of methods, such as activation of the hydroxyl group followed by nucleophilic substitution with hydrazine.

-

Cyclization Reaction: The 2,2,2-trifluoroethylhydrazine is then reacted with 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) in the presence of an acid catalyst. This condensation and subsequent cyclization reaction directly yields the target molecule.[5]

Caption: Proposed two-step synthetic pathway.

Experimental Protocol (Hypothesized)

Step 1: Synthesis of 2,2,2-Trifluoroethylhydrazine This step would require specific conditions depending on the chosen activation method for the alcohol.

Step 2: Synthesis of this compound

-

To a solution of 2,2,2-trifluoroethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[5]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.[5]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra will provide detailed information about the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the tert-butyl protons, the methylene protons of the trifluoroethyl group, the amine protons, and the pyrazole ring proton.[6] The 13C NMR will confirm the carbon framework, and the 19F NMR will show a characteristic signal for the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the alkyl groups, C=N and C=C stretching of the pyrazole ring, and the strong C-F stretching vibrations.[6]

-

Melting Point Analysis: A sharp melting point will indicate the purity of the synthesized compound.

Potential Applications and Mechanism of Action

The unique structural features of this compound suggest its potential for a range of applications, particularly in the pharmaceutical and agrochemical industries.[4]

Pharmaceutical Applications

The pyrazole scaffold is a well-established pharmacophore, and its derivatives have been successfully developed as drugs for various diseases.[1] The presence of the trifluoroethyl group in the target molecule is particularly advantageous, as it can enhance metabolic stability and cell permeability, leading to improved pharmacokinetic properties.[4]

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound may allow it to bind to the active site of COX enzymes, thereby blocking the production of prostaglandins that mediate pain and inflammation.[3]

-

Anticancer Agents: The pyrazole ring is a common motif in many anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell growth and proliferation. The specific substitution pattern of the target molecule could lead to selective inhibition of kinases implicated in cancer.[7]

-

Central Nervous System (CNS) Disorders: Pyrazole derivatives have also shown promise in the treatment of CNS disorders, such as anxiety and epilepsy. They can act as modulators of various receptors and ion channels in the brain. The increased lipophilicity imparted by the trifluoroethyl group could facilitate the crossing of the blood-brain barrier, a critical requirement for CNS-active drugs.[4]

Caption: Potential mechanisms of action.

Agrochemical Applications

The pyrazole ring is also a key component in many commercially successful pesticides and herbicides.[4] The biological activity of these compounds often stems from their ability to interfere with essential biochemical pathways in insects, fungi, or weeds. The structural features of this compound could make it a promising candidate for the development of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

This compound is a fascinating molecule with significant untapped potential. Its unique combination of a proven pyrazole scaffold with a bulky tert-butyl group and a bioactivity-enhancing trifluoroethyl group makes it a prime candidate for further investigation in both pharmaceutical and agrochemical research. The proposed synthetic route offers a practical approach to obtaining this compound for detailed biological evaluation. Future studies should focus on the synthesis and thorough characterization of this molecule, followed by a comprehensive assessment of its biological activities. Such research will be instrumental in unlocking the full potential of this promising fluorinated pyrazole derivative.

References

-

Quiroga, J., R., Abonia, J., Insuasty, B., Cobo, J., Nogueras, M., & Sanchez, A. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. Available from: [Link]

- Astrazeneca AB. (2012). 3-Amino-pyrazole derivatives useful against tuberculosis. WO 2012/049161 A1.

- Industriale Chimica S.r.l. (2020). Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl) amino) -2- oxoacetyl) amino) -5- (dimethylcarbamoyl) cyclohexyl) carbamate. EP3752488A1.

-

Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113581. Available from: [Link]

-

Becerra, D., & Castillo, J. C. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(4), M1153. Available from: [Link]

-

Castillo, J. C., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(1), M1565. Available from: [Link]

-

Request PDF. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17. Available from: [Link]

-

ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 4(10), 1039-1057. Available from: [Link]

-

Lv, K., et al. (2018). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(11), 4846-4867. Available from: [Link]

-

Request PDF. ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]

-

Journal of Physical Chemistry & Biophysics. Synthesis of Novel Pyrazole and Pyrazolo[3,4-b]Pyridine Derivatives via One-Pot Multi-Component Reaction in Water. Available from: [Link]

-

ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

-

Ferorelli, S., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(14), 5369. Available from: [Link]

-

IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link]

-

IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8905. Available from: [Link]

-

Thota, B., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(43), 7868-7872. Available from: [Link]

-

Request PDF. ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities. The compound this compound represents a novel chemical entity with an as-yet uncharacterized mechanism of action. The absence of published data on this specific molecule necessitates a structured, hypothesis-driven approach to its biological characterization. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this and other novel pyrazole derivatives. We will outline a multi-tiered strategy encompassing computational prediction, broad-based screening, target validation, and cellular pathway analysis, grounded in established, authoritative methodologies.

Introduction: The Pyrazole Scaffold and the Subject Compound

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its unique chemical properties allow it to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets. Derivatives of pyrazole have been successfully developed as anti-inflammatory, anti-cancer, anti-viral, and neuroprotective agents. Their success often stems from their ability to act as bioisosteres of other chemical groups and to form key hydrogen bonds and other non-covalent interactions within protein binding pockets.

The subject of this guide, this compound, possesses several key structural features that may inform its biological activity:

-

Pyrazol-5-amine Core: The amino group provides a critical hydrogen bond donor and acceptor site, common in ligands that target ATP-binding pockets of kinases.

-

3-tert-butyl Group: This bulky, lipophilic group can confer selectivity by interacting with specific hydrophobic pockets in a target protein.

-

1-(2,2,2-trifluoroethyl) Group: The trifluoroethyl moiety can enhance metabolic stability, improve cell permeability, and potentially engage in specific fluorine-protein interactions.

Given the lack of specific literature for this compound, our investigation must begin with a broad, unbiased approach to generate and then systematically test a series of target hypotheses.

A Phased Approach to Mechanism of Action Elucidation

We propose a three-phase workflow designed to efficiently move from broad, unbiased screening to a specific, validated mechanism of action. This workflow ensures that resources are deployed logically and that each step builds upon a foundation of robust data.

Figure 1: A three-phase workflow for MoA elucidation of a novel compound.

Phase 1: Target Hypothesis Generation

The initial phase is designed to cast a wide net to identify potential biological targets and cellular effects of the compound.

In Silico Profiling

Before committing to expensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses.

-

Similarity Searching: Utilize platforms like SciFinder or ChEMBL to identify known compounds with high structural similarity. The biological activities of these analogs can provide initial clues to potential targets.

-

Target Prediction: Employ reverse-docking or pharmacophore-based algorithms (e.g., SwissTargetPrediction, PharmMapper) to screen the compound's structure against a vast database of protein binding sites. This can generate a ranked list of potential protein targets.

-

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help anticipate potential liabilities and inform the design of subsequent cellular assays.

Broad Target-Based Screening

Given the prevalence of pyrazoles as kinase inhibitors, a primary hypothesis is that our compound targets the kinome.

Protocol 1: Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, representative panel.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Submit the compound to a commercial screening service (e.g., Eurofins DiscoverX, Promega) for profiling against a panel of >400 human kinases. A standard initial screening concentration is 10 µM.

-

The assay typically measures the displacement of a competitive ligand or the inhibition of substrate phosphorylation, expressed as "% Inhibition" or "% of Control".

-

-

Data Analysis:

-

A common hit threshold is >50% inhibition. More stringent cutoffs (>80% or >90%) can be used to identify high-affinity interactions.

-

The results should be tabulated to clearly show the primary hits and the selectivity profile across the kinome.

-

Table 1: Hypothetical Kinase Screening Results at 10 µM

| Kinase Target | Family | % Inhibition |

| JAK2 | Tyrosine Kinase | 98% |

| JAK3 | Tyrosine Kinase | 95% |

| TYK2 | Tyrosine Kinase | 88% |

| Aurora Kinase A | Ser/Thr Kinase | 45% |

| CDK2 | Ser/Thr Kinase | 21% |

| ... (400+ other kinases) | ... | <10% |

Rationale: This hypothetical data suggests the compound is a potent and selective inhibitor of the Janus Kinase (JAK) family. This provides a strong, actionable hypothesis to pursue in the next phase.

Phase 2: Target Validation and Affinity Characterization

Once primary hits are identified, the next phase focuses on validating these interactions and quantifying the compound's potency and binding affinity.

Biochemical Potency Determination

The first step is to confirm the screening hits by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: In Vitro Kinase IC50 Assay (e.g., ADP-Glo™)

-

Objective: To determine the IC50 of the compound against the top kinase hits (e.g., JAK2, JAK3, TYK2).

-

Methodology:

-

Perform a serial 1:3 dilution of the compound in DMSO to create a 10-point concentration gradient (e.g., from 30 µM to 1.5 nM).

-

In a 384-well plate, combine the recombinant kinase, its specific substrate, and ATP.

-

Add the diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Convert raw luminescence to % Inhibition relative to controls.

-

Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Biophysical Validation of Direct Binding

Biochemical assays can be prone to artifacts. It is crucial to confirm a direct, physical interaction between the compound and its putative target protein using orthogonal, biophysical methods.

Protocol 3: Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time binding kinetics (association rate, k_on; dissociation rate, k_off) and determine the equilibrium dissociation constant (K_D).

-

Methodology:

-

Immobilize the purified recombinant target protein (e.g., JAK2) onto a sensor chip surface.

-

Prepare a series of compound concentrations in a suitable running buffer.

-

Flow the compound solutions over the sensor chip, starting with the lowest concentration. A "zero concentration" (buffer only) injection is used for referencing.

-

Measure the change in the refractive index at the surface (Response Units, RU) in real-time to monitor binding (association phase).

-

Replace the compound solution with running buffer to monitor the dissociation of the compound from the target (dissociation phase).

-

Regenerate the sensor surface between different compound concentrations if necessary.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on and k_off.

-

Calculate the K_D (K_D = k_off / k_on). A lower K_D value indicates a higher binding affinity.

-

Phase 3: Cellular Mechanism of Action and Functional Outcomes

Confirming that the compound engages its target in a cellular context and produces a functional consequence is the final and most critical phase.

Cellular Target Engagement

We must verify that the compound can enter cells and bind to its intended target.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.

-

Methodology:

-

Treat intact cells (e.g., a hematopoietic cell line like HEL, which has activated JAK-STAT signaling) with the compound or a vehicle control for 1 hour.

-

Harvest the cells, lyse them, and divide the lysate into several aliquots.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein (e.g., JAK2) remaining at each temperature using Western blotting.

-

-

Data Analysis:

-

Binding of the compound is expected to stabilize the target protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.

-

Downstream Signaling Pathway Analysis

If the compound inhibits JAK2, it should block the downstream JAK-STAT signaling pathway.

An In-depth Technical Guide to 3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

CAS Number: 1048389-82-7

Authored by: Gemini, Senior Application Scientist

Introduction

3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a fluorinated heterocyclic amine that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a bulky tert-butyl group and a lipophilic trifluoroethyl moiety onto the pyrazole scaffold imparts unique physicochemical properties to the molecule. These features enhance its desirability as a synthetic intermediate for creating complex molecules with tailored biological activities.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic pathway with detailed protocols, key physicochemical properties, and its applications in modern research and development.

Chemical Identity and Physicochemical Properties

The structural features of this compound, particularly the electron-withdrawing trifluoroethyl group and the sterically demanding tert-butyl group, significantly influence its reactivity and biological interactions.[1] The trifluoroethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, making this compound a valuable starting material.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1048389-82-7 | |

| Molecular Formula | C₉H₁₄F₃N₃ | |

| Molecular Weight | 221.23 g/mol | |

| Appearance | White solid | |

| Storage Conditions | 0-8°C |

Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine (Intermediate A)

The initial step involves the condensation reaction between pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and hydrazine hydrate. This reaction is a well-established method for the formation of 3-substituted-5-aminopyrazoles.[3]

Diagram 1: Synthesis of Intermediate A

Caption: Synthesis of the pyrazole core via cyclization.

Experimental Protocol for Intermediate A:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivaloylacetonitrile (1 equivalent) and ethanol as the solvent.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-tert-butyl-1H-pyrazol-5-amine (Intermediate A).

Step 2: N-Alkylation to yield this compound (Final Product)

The second step is the regioselective N-alkylation of the pyrazole ring of Intermediate A. The use of a strong base and a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate, is proposed. The N1 position of the pyrazole is generally more nucleophilic and sterically accessible for alkylation.

Diagram 2: N-Alkylation to Final Product

Caption: Final N-alkylation step to the target compound.

Experimental Protocol for the Final Product:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of Intermediate A (1 equivalent) in anhydrous THF dropwise to the suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0°C and add 2,2,2-trifluoroethyl triflate (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a highly valuable scaffold in several areas of chemical research.

Pharmaceutical Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[4] Derivatives of 5-aminopyrazoles are actively investigated for a wide range of therapeutic targets. This specific compound serves as a key intermediate in the synthesis of novel therapeutic agents, with notable potential in:

-

Oncology: As a building block for kinase inhibitors and other anti-cancer agents.[1]

-

Inflammatory Diseases: In the development of novel anti-inflammatory drugs.[1]

-

Central Nervous System (CNS) Disorders: For the creation of molecules targeting CNS pathways.[1]

The presence of the trifluoroethyl group can enhance the lipophilicity and metabolic stability of the final drug candidates, potentially leading to improved pharmacokinetic profiles.[1]

Agrochemicals

In the agrochemical sector, this compound is utilized in the development of new pesticides and herbicides.[1] The pyrazole scaffold is known for its bioactivity against various pests and weeds. The specific substituents on this molecule can be modified to create selective and potent agrochemicals with potentially improved environmental profiles.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety precautions should be based on compounds with similar structures and functional groups.[5][6]

General Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[5][6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6]

-

Harmful if Swallowed: May be harmful if ingested.[5]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its unique combination of a bulky tert-butyl group and a trifluoroethyl moiety on a pyrazole core provides a versatile platform for the synthesis of novel, high-value molecules. The proposed synthetic route offers a reliable method for its preparation, enabling further exploration of its applications in drug discovery and crop protection. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

-

Faria, J. V., et al. (2017). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2017(4), M961. [Link]

-

Yuan, Z., et al. (2022). An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Asian Journal of Organic Chemistry, 11(5), e202200085. [Link]

-

El-Gohary, S. M., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 243–263. [Link]

-

Gu, Z., et al. (2014). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry, 12(35), 6829–6836. [Link]

- Hoffman, R. L., et al. (2022). Nitrile-containing antiviral compounds. U.S.

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 199-211. [Link]

-

Bof de Oliveira, A., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData, 11, x260019. [Link]

- Bankston, D., et al. (2009). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.

-

National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

-

Abonia, R., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(2), M987. [Link]

-

Abonia, R., et al. (2011). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o609. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. [Link]

-

Cikán, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2828. [Link]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

-

Xing, Y.-X., et al. (2025). Synthetic transformations of chiral 5‐aminopyrazoles. Asian Journal of Organic Chemistry. [Link]

-

Wang, P., et al. (2017). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2017(31), 4613-4617. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives for Modern Drug Development

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the contemporary strategies employed in the discovery and synthesis of novel pyrazole derivatives. We will explore foundational and modern synthetic methodologies, delve into the logic of structure-activity relationship (SAR) driven lead optimization, and provide field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, aiming to equip the reader with both theoretical knowledge and practical insights for advancing their own research programs.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, confers a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[2][3] Its structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[2] This versatility has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas.

1.1 Therapeutic Applications of Marketed Pyrazole-Containing Drugs

The pyrazole core is a key pharmacophore in many drugs, demonstrating its broad biological activity.[1][2][4] These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic effects.[1][3]

| Drug Name | Therapeutic Use | Mechanism of Action (Primary Target) |

| Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 Inhibitor |

| Crizotinib | Non-Small Cell Lung Cancer | ALK/ROS1/MET Inhibitor |

| Surinabant | Antiobesity (Clinical Trials) | CB1 Receptor Antagonist |

Table 1: A selection of prominent, clinically approved drugs featuring the pyrazole scaffold, highlighting their diverse therapeutic applications.

The success of these drugs, particularly Celecoxib, catalyzed a surge in research, cementing the pyrazole scaffold as a critical building block in drug discovery.[5][6][7][8]

Strategic Approaches to Pyrazole Synthesis

The generation of diverse libraries of pyrazole derivatives is fundamental to any discovery program. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and the need for molecular diversity.

Foundational Synthesis: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains a robust and widely used method for preparing pyrazoles.[9][10] The core of this reaction is the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[11][12]

Causality Behind the Method: The power of the Knorr synthesis lies in its simplicity and the ready availability of starting materials. The mechanism is driven by the differential reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[13][14]

// Nodes start [label="1,3-Dicarbonyl +\nHydrazine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Initial Attack\n(Ketone vs. Ester)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Hydrazone/\nEnamine Intermediate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dehydration [label="Dehydration", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pyrazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label=" Condensation", color="#4285F4"]; intermediate1 -> hydrazone [label=" Tautomerization", color="#4285F4"]; hydrazone -> cyclization [label=" N-attack on Carbonyl", color="#EA4335"]; cyclization -> dehydration [label=" Elimination of H2O", color="#FBBC05"]; dehydration -> product [color="#34A853"];

// Graph attributes graph [bgcolor="transparent"]; }

Caption: MCRs combine multiple reactants in one pot for efficient synthesis.

2.2.2 Transition-Metal Catalyzed Synthesis Transition-metal catalysis has revolutionized pyrazole synthesis by enabling C-H functionalization and cross-coupling reactions. [15]These methods allow for the late-stage modification of the pyrazole core, providing access to derivatives that are difficult to obtain through classical condensation routes. [15][16]For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various aryl or heteroaryl substituents at specific positions on the pyrazole ring, which is a key strategy for SAR exploration. [1]

The Discovery Engine: From Hit to Lead

The synthesis of a compound library is only the first step. The subsequent discovery phase involves identifying active compounds ("hits") and optimizing them into viable drug candidates ("leads").

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and assessing how these changes affect its biological activity. [17][18]The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, and pharmacokinetic properties.

3.2.1 Case Study: SAR of a Pyrazole-based Kinase Inhibitor Kinases are a major class of drug targets, and many pyrazole-based kinase inhibitors have been developed. [2][19]A typical SAR campaign for a pyrazole kinase inhibitor might explore substitutions at three key positions: N1, C3, and C5.

-

N1 Position: Often interacts with the "hinge" region of the kinase. Large, bulky groups are generally disfavored, while groups capable of hydrogen bonding can enhance potency.

-

C3 Position: Can be modified to improve selectivity or address pharmacokinetic liabilities like rapid metabolism. [20]* C5 Position: Often extends into a solvent-exposed region, providing an opportunity to attach groups that improve solubility or other drug-like properties without disrupting binding. [21] 3.2.2 Data Presentation: Example SAR Table The following table illustrates how SAR data for a hypothetical series of p38 MAP kinase inhibitors might be presented. [21]

Compound R¹ (at N1) R³ (at C3) R⁵ (at C5) p38 IC₅₀ (nM) Cellular Activity (µM) HZ-101 (Hit) H 4-Fluorophenyl Methyl 850 >10 HZ-102 Cyclopropyl 4-Fluorophenyl Methyl 320 5.6 HZ-103 Cyclopropyl 4-Methoxyphenyl Methyl 950 >10 HZ-104 Cyclopropyl 4-Fluorophenyl Pyridin-4-yl 45 0.8 | HZ-105 (Lead) | Cyclopropyl | 4-Fluorophenyl | Morpholinomethyl | 15 | 0.2 |

Table 2: Hypothetical SAR data for a pyrazole series targeting p38 kinase. The data shows that a cyclopropyl group at R¹ and a 4-fluorophenyl at R³ are beneficial. Introducing a solubilizing morpholine group at R⁵ significantly improves both biochemical potency and cellular activity.

Expert Insight: The transition from HZ-104 to HZ-105 demonstrates a classic lead optimization strategy. While HZ-104 has good potency, the introduction of the morpholine group in HZ-105 likely improves aqueous solubility and cell permeability, leading to a dramatic enhancement in cellular activity. [21]This highlights the importance of optimizing not just for target affinity but for the overall physicochemical profile of the molecule.

Characterization and Bio-evaluation

Rigorous analytical and biological characterization is essential to validate synthetic products and quantify their activity.

In Vitro Biological Assays

For kinase inhibitors, a common primary screen is a biochemical assay that measures the enzyme's ability to phosphorylate a substrate. [22]Luminescence-based assays that quantify the amount of ATP consumed during the reaction are particularly well-suited for high-throughput screening. [23] 4.2.1 Protocol: A General Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC₅₀ value of a test compound against a specific kinase.

-

Objective: To measure the concentration-dependent inhibition of a target kinase by a pyrazole derivative.

-

Materials:

-

Target Kinase (e.g., p38α)

-

Kinase Substrate (e.g., a specific peptide)

-

ATP

-

Test Compounds (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Assay Buffer (containing MgCl₂)

-

White, opaque 384-well microplates

-

Luminometer

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense 50 nL into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).

-

Kinase Addition: Add 5 µL of kinase solution (prepared in assay buffer) to each well.

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated. [24] 4. Initiation: Add 5 µL of a solution containing the substrate and ATP to each well to start the reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time may vary depending on the kinase activity.

-

Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP. [23] 7. Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Self-Validation: A Z'-factor > 0.5 for the assay plate indicates a robust and reliable screen. [24]

-

Diagram: Drug Discovery & Synthesis Workflow

Caption: A typical workflow from target validation to a preclinical candidate.

Future Directions and Emerging Trends

The field of pyrazole synthesis and discovery continues to evolve. Emerging trends include the use of photoredox catalysis and electrochemistry to forge new bonds under mild conditions, further expanding the accessible chemical space. [1]Furthermore, the development of pyrazole-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors represents a new frontier, moving beyond simple enzyme inhibition to targeted protein degradation and permanent inactivation. As our understanding of disease biology deepens, the privileged pyrazole scaffold will undoubtedly continue to serve as a starting point for the next generation of innovative medicines.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

- Process for preparation of celecoxib.

-

Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

-

What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

-

EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

-

Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2025). ResearchGate. [Link]

-

Celecoxib. Wikipedia. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

synthesis of pyrazoles. (2019). YouTube. [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ChEMBL - EMBL-EBI. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

-

A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. jk-sci.com [jk-sci.com]

- 12. ijnrd.org [ijnrd.org]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Celecoxib - Wikipedia [en.wikipedia.org]

- 21. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. bioassaysys.com [bioassaysys.com]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone in the design and development of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the pyrazole scaffold, delving into its fundamental characteristics, synthetic accessibility, diverse pharmacological applications, and its role as a key pharmacophore in numerous FDA-approved drugs. We will examine the structure-activity relationships (SAR) that govern its biological effects and present detailed case studies of blockbuster drugs, illustrating the profound impact of this heterocyclic core on modern medicine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrazole scaffold in their therapeutic discovery endeavors.

Introduction: The Enduring Appeal of the Pyrazole Core

The pyrazole ring system, though rare in nature, has become a prolific component in synthetic pharmaceuticals.[1][2] Its appeal stems from a unique combination of structural and electronic features that render it an ideal building block for drug candidates. The five-membered ring, with its three carbon and two adjacent nitrogen atoms, confers a distinct polarity and reactivity profile.[3] This structure is not merely a passive linker but an active participant in molecular interactions, capable of engaging in hydrogen bonding, metal coordination, and various non-covalent interactions that are critical for target binding.

One of the most significant attributes of the pyrazole scaffold is its metabolic stability.[4][5] This inherent resistance to metabolic degradation is a crucial factor in its widespread use, contributing to improved pharmacokinetic profiles of drug candidates.[4][5] Furthermore, the pyrazole ring is considered an effective bioisostere for other aromatic systems, such as benzene or phenol.[6] This allows medicinal chemists to replace more metabolically labile or lipophilic groups, thereby enhancing properties like solubility and reducing off-target effects.[6]

The number of drugs containing a pyrazole nucleus has seen a significant increase over the last decade, with applications spanning a wide array of diseases.[4][7] This surge in interest is a testament to the scaffold's "privileged" status, a term reserved for molecular frameworks that can provide ligands for a diverse array of biological targets.[2][8][9]

Synthetic Strategies: Building the Pyrazole Core

The synthetic accessibility of the pyrazole scaffold is a key driver of its prevalence in drug discovery.[8] A variety of robust and versatile methods exist for the construction and functionalization of the pyrazole ring, allowing for the creation of diverse chemical libraries for screening.

Classical Synthesis: Knorr Pyrazole Synthesis

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[10] This reaction, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

-

Reactant Preparation: Dissolve one equivalent of the 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add one equivalent of the hydrazine derivative (e.g., phenylhydrazine) to the solution. The reaction is often exothermic and may require cooling.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrazole.

The causality behind this experimental choice lies in its simplicity, high yields, and the ready availability of a wide range of starting materials, which allows for the straightforward generation of diverse pyrazole derivatives.

Modern Synthetic Approaches

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more sophisticated methods for pyrazole construction, including:

-

1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes provide a powerful route to substituted pyrazoles.[10]

-

Multi-component Reactions: These elegant strategies allow for the assembly of complex pyrazole derivatives in a single step from three or more starting materials.

-

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings are invaluable for the functionalization of pre-formed pyrazole rings, enabling the introduction of diverse substituents at specific positions.[10]

The choice of synthetic route is dictated by the desired substitution pattern, the scale of the synthesis, and the need for regiocontrol, which can be a challenge with asymmetrical starting materials.[1]

The Pharmacological Versatility of the Pyrazole Scaffold

The pyrazole nucleus is a chameleon in the world of pharmacology, with its derivatives exhibiting an astonishingly broad spectrum of biological activities.[3][10][11] This versatility is a direct consequence of the scaffold's ability to be decorated with a wide variety of functional groups, which in turn allows for the fine-tuning of its interaction with a multitude of biological targets.

Table 1: Diverse Pharmacological Activities of Pyrazole Derivatives

| Therapeutic Area | Biological Target(s) | Example Drug(s) |

| Anti-inflammatory/Analgesic | Cyclooxygenase-2 (COX-2) | Celecoxib |

| Oncology | Protein Kinases (e.g., JAK, Bcr-Abl, c-Met, VEGFR) | Ruxolitinib, Crizotinib, Asciminib |

| Erectile Dysfunction | Phosphodiesterase-5 (PDE5) | Sildenafil |

| Cardiovascular | Soluble Guanylate Cyclase (sGC) | Riociguat, Vericiguat |

| Infectious Diseases | HIV Capsid Protein, Bacterial Enzymes | Lenacapavir, Cefoselis |

| Neurological Disorders | Cannabinoid Receptor 1 (CB1) | Rimonabant (withdrawn) |

| Genetic Disorders | Plasma Kallikrein | Berotralstat |

This wide range of activities underscores the pyrazole scaffold's role as a privileged structure in drug discovery.[8][9]

Mechanism of Action and Structure-Activity Relationships (SAR)

The success of pyrazole-containing drugs is rooted in the specific interactions of the scaffold and its substituents with the target protein. The pyrazole ring can act as a rigid linker, positioning key functional groups in optimal orientations for binding, or it can directly participate in binding through hydrogen bonds and other interactions.

Case Study: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

The key to Celecoxib's selectivity lies in the interaction of its trifluoromethyl and sulfonamide-substituted diarylpyrazole core with the COX-2 active site. The larger and more accommodating active site of COX-2, compared to COX-1, allows the bulky sulfonamide group of Celecoxib to bind to a specific side pocket.

Diagram 1: Simplified Binding of Celecoxib to COX-2

Caption: Celecoxib's sulfonamide group binds to a specific side pocket in the COX-2 active site, conferring its selectivity.

Case Study: Kinase Inhibitors in Oncology

The pyrazole scaffold is a prominent feature in a large number of protein kinase inhibitors used in cancer therapy.[2][8] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. Pyrazole-based inhibitors can effectively block the ATP-binding site of these kinases, thereby inhibiting their activity and halting tumor growth.

Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Asciminib.[8] The pyrazole ring in these molecules often serves as a scaffold to correctly orient other chemical moieties that form key hydrogen bonds and van der Waals interactions within the kinase hinge region.[6]

Diagram 2: Generalized Kinase Inhibition Workflow

Caption: Pyrazole-based inhibitors block kinase activity, interrupting signaling pathways that drive cancer cell proliferation.

Prominent FDA-Approved Drugs Featuring the Pyrazole Scaffold

The therapeutic and commercial success of pyrazole-containing drugs is undeniable.[4][7] Several have achieved blockbuster status, highlighting the scaffold's importance in addressing significant unmet medical needs.

Table 2: Selected FDA-Approved Pyrazole-Containing Drugs

| Drug Name (Brand Name) | Year of Approval | Therapeutic Class | Mechanism of Action |

| Sildenafil (Viagra®) | 1998 | PDE5 Inhibitor | Inhibits phosphodiesterase type 5, leading to vasodilation. |

| Celecoxib (Celebrex®) | 1998 | COX-2 Inhibitor | Selectively inhibits cyclooxygenase-2, reducing inflammation and pain. |

| Ruxolitinib (Jakafi®) | 2011 | JAK Inhibitor | Inhibits Janus kinases 1 and 2, involved in myelofibrosis and other cancers.[8] |

| Crizotinib (Xalkori®) | 2011 | ALK/ROS1 Inhibitor | Inhibits anaplastic lymphoma kinase and ROS1 in non-small cell lung cancer. |